molecular formula C11H15N3 B3169688 Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine CAS No. 937655-04-4

Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Cat. No.: B3169688
CAS No.: 937655-04-4
M. Wt: 189.26 g/mol
InChI Key: GVEPEGPDPYJRLB-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole scaffold is a recurring motif in a multitude of biologically active compounds and clinically utilized drugs. epa.govevitachem.com Its significance stems from several key characteristics. Structurally, benzimidazole is an isostere of naturally occurring nucleotides, which allows it to interact with a variety of biopolymers and biological targets. nih.gov The fused ring system is both aromatic and heterocyclic, enabling it to participate in π–π stacking, hydrogen bonding, and metal ion interactions, which are crucial for binding to enzymes and receptors. ekb.eg

This structural versatility has led to the discovery of benzimidazole derivatives with a vast array of pharmacological properties. nih.govekb.eg Compounds incorporating this scaffold have demonstrated activities including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive effects. evitachem.comekb.eg The benzimidazole core is present in well-known pharmaceuticals such as the proton pump inhibitors omeprazole (B731) and lansoprazole, the anthelmintic drug albendazole, and the anticancer agent bendamustine. ekb.egrasayanjournal.co.in The adaptability of the benzimidazole ring system, which allows for substitutions at various positions, makes it a "privileged scaffold" in drug discovery, continually inspiring the synthesis of novel derivatives with tailored biological functions. researchgate.net

Overview of Substituted Benzimidazole Amine Derivatives in Research

The therapeutic potential of the benzimidazole core can be finely tuned through the introduction of various substituents. ekb.eg Substituted benzimidazole amine derivatives, in particular, have garnered considerable attention in research. The nature and position of these substituents play a critical role in determining the compound's pharmacological profile. nih.gov

N-alkylation, the attachment of an alkyl group to one of the nitrogen atoms of the imidazole (B134444) ring (typically the N1 position), is a common strategy to modify the molecule's properties. researchgate.netnih.gov This modification can influence factors such as solubility, lipophilicity, and the ability to interact with specific biological targets. Research has shown that the presence of different substituents at the N1 position can enhance activities like anti-inflammatory and antiviral efficacy. nih.govnih.gov

Furthermore, substitutions at the 2-position of the benzimidazole ring are a major focus of synthetic and medicinal chemistry. nih.gov Introducing an amine-containing side chain at this position, creating 2-aminobenzimidazoles or their derivatives, has led to compounds with significant biological effects, including antimicrobial and anticancer activities. nih.govelsevierpure.com The combination of substitutions at the N1 and C2 positions, along with potential modifications on the benzene (B151609) ring (C4, C5, C6, C7), allows for the creation of a vast library of compounds for pharmacological screening. rasayanjournal.co.innih.gov Studies on structure-activity relationships (SAR) continually explore how these specific substitution patterns modulate the biological activity of the benzimidazole amine scaffold. nih.gov

Research Rationale and Scope for Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine Investigations

While extensive research exists for the broader class of benzimidazole derivatives, dedicated investigations into the specific compound This compound are not widely represented in current scientific literature. However, a clear rationale for its synthesis and evaluation can be constructed based on the established principles of benzimidazole chemistry.

The rationale for investigating this particular molecule lies in the systematic exploration of structure-activity relationships within the N-alkylated 2-(aminomethyl)benzimidazole family. The structure of this compound combines three key features, each known to influence biological activity:

N1-methylation: The methyl group at the N1 position modifies the electronic and steric properties of the benzimidazole core, which can affect receptor binding and metabolic stability compared to its unsubstituted (N-H) counterpart.

C2-(aminomethyl) group: The methylene (B1212753) bridge connecting the amine to the C2 position provides rotational flexibility, allowing the amine group to adopt various conformations for optimal interaction with biological targets.

N-ethylation of the side-chain amine: The ethyl group on the side-chain nitrogen provides a different steric and electronic profile compared to a simple methyl or an unsubstituted amine, potentially altering its binding affinity, selectivity, and pharmacokinetic properties.

Therefore, the scope of research for this compound would logically involve its synthesis and subsequent characterization. Investigations would aim to understand how this specific combination of N1-methyl, C2-methyl, and N-ethyl groups collectively influences the compound's physicochemical properties and its potential efficacy across a range of biological assays, such as antimicrobial, anticancer, or antiviral screens. Such studies would contribute valuable data points to the broader understanding of SAR within this important class of heterocyclic compounds.

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-12-8-11-13-9-6-4-5-7-10(9)14(11)2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPEGPDPYJRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 1 Methyl 1h Benzoimidazol 2 Ylmethyl Amine

Retrosynthetic Analysis of Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered.

The most straightforward disconnection occurs at the C-N bond between the ethylamino group and the methylene (B1212753) bridge. This suggests a nucleophilic substitution pathway, identifying ethylamine (B1201723) as the amine source and a 2-(halomethyl)-1-methyl-1H-benzimidazole derivative as the key electrophilic intermediate.

A second approach involves disconnecting via a reductive amination pathway. This breaks the same C-N bond but retrosynthetically leads to 1-methyl-1H-benzoimidazole-2-carbaldehyde and ethylamine as the precursors.

Further disconnection of the benzimidazole (B57391) core itself points to N-methyl-o-phenylenediamine and a one-carbon synthon, such as chloroacetic acid or its derivatives, as the fundamental building blocks. This analysis forms the basis for the synthetic strategies detailed below.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target amine hinges on the efficient preparation of key precursors, particularly the methylated benzimidazole core and its subsequent functionalization to an electrophilic intermediate.

The construction of the 1-methyl-1H-benzimidazole ring system is a critical initial phase. One prevalent method is the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid under acidic conditions.

To achieve the desired N-1 methylation, two primary routes are employed:

Starting with a methylated diamine: N-methyl-o-phenylenediamine can be reacted with a suitable carboxylic acid derivative, such as chloroacetic acid, in the presence of an acid like hydrochloric acid. This directly yields the 1-methylated benzimidazole ring system. For instance, the reaction of 4-nitro-2-amino-1-N-methylaniline with chloroacetic acid in 4N HCl leads to the formation of a 2-chloromethyl-1-methyl-5-nitro-1H-benzimidazole. acs.org

Post-synthesis N-methylation: An alternative strategy involves first synthesizing the unsubstituted 1H-benzimidazole core and then introducing the methyl group onto the nitrogen atom. For example, 2-chloromethyl-1H-benzimidazole can be prepared by refluxing o-phenylenediamine with chloroacetic acid in 5N HCl. acs.org The resulting product is then methylated at the N-1 position using a methylating agent like dimethyl sulfate (B86663) in a suitable solvent such as anhydrous toluene. acs.org

These methods provide reliable access to the core heterocyclic structure required for the subsequent steps.

With the 1-methyl-1H-benzimidazole core established, the next step is to introduce a reactive handle at the 2-position, typically a halomethyl group, to facilitate the final amination. The most common intermediate is 2-(chloromethyl)-1-methyl-1H-benzimidazole.

The synthesis of this key intermediate is often integrated with the ring formation step. As described previously, the condensation of o-phenylenediamine with chloroacetic acid directly yields 2-chloromethyl-1H-benzimidazole. acs.orggoogle.com This compound is then N-methylated to produce 2-(chloromethyl)-1-methyl-1H-benzimidazole. acs.org The reaction involves treating 2-chloromethyl-1H-benzimidazole with dimethyl sulfate at room temperature, followed by refluxing for several hours. acs.org After workup, which includes basification with ammonia (B1221849) and extraction, the desired product is obtained. acs.org

A similar strategy can be applied to substituted o-phenylenediamines to generate analogues. For example, 3-amino-4-methylamino benzoic acid can be cyclized with chloroacetyl chloride to obtain 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid. google.com

Table 1: Synthesis of 2-(Chloromethyl)-1-methyl-benzimidazole

Step Reactants Reagents/Solvents Conditions Product
1 o-phenylenediamine, Chloroacetic acid 5 N HCl Reflux, 8 h 2-Chloromethyl-1H-benzimidazole

Amination Reactions for N-Alkylated Benzimidazole Amines

The final stage of the synthesis involves the formation of the C-N bond between the benzimidazole moiety and the ethyl group. This can be accomplished through direct alkylation or reductive amination.

This method is a classical nucleophilic substitution reaction where the primary amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The reaction involves treating 2-(chloromethyl)-1-methyl-1H-benzimidazole with ethylamine.

Typically, the reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. researchgate.net A polar solvent is often used to facilitate the reaction. While specific literature for the reaction with ethylamine is sparse, analogous reactions with other amines are well-documented. For instance, 2-chloromethyl-1H-benzimidazole has been condensed with various aromatic amines in the presence of K2CO3 and a catalytic amount of KI to yield the corresponding secondary amines. researchgate.net This established methodology supports a similar and efficient reaction with ethylamine to produce this compound.

Reductive amination serves as a powerful alternative for amine synthesis. nih.gov This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. organic-chemistry.org

For the synthesis of this compound, this pathway would require the precursor 1-methyl-1H-benzoimidazole-2-carbaldehyde. This aldehyde can be synthesized from the corresponding 2-(hydroxymethyl) derivative, which itself can be obtained from the 2-(chloromethyl) precursor via hydrolysis.

Once the aldehyde is obtained, it is reacted with ethylamine to form the corresponding imine. A variety of reducing agents can be employed for the subsequent reduction, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent depends on the specific substrate and desired reaction conditions. This method is widely used in pharmaceutical chemistry due to its versatility and operational simplicity. nih.gov

Green Chemistry Principles in Benzimidazole Amine Synthesis

In recent years, the principles of green chemistry have become increasingly integral to the synthesis of pharmacologically relevant molecules like benzimidazole derivatives. The focus has shifted towards the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions to minimize the environmental impact of chemical processes.

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in a variety of chemical transformations, including the synthesis of benzimidazole derivatives and the N-alkylation of amines. nih.govdntb.gov.ua These solvents are typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride) to create a eutectic mixture with a melting point significantly lower than its individual components.

The application of DESs in the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives has demonstrated several advantages, including reduced reaction times and the ability to conduct reactions under air, as opposed to inert atmospheres. nih.gov For the N-alkylation of amines, DESs can act as both the solvent and catalyst, promoting the reaction under milder conditions. nih.gov For instance, the allylic alkylation of anilines and other nitrogen-containing nucleophiles has been successfully carried out at room temperature using a deep eutectic solvent, a significant improvement over methods requiring high temperatures and metal catalysts.

While a specific application of DESs for the synthesis of this compound has not been extensively documented, the existing literature on N-alkylation and benzimidazole synthesis in these media suggests a strong potential for their use. A plausible approach would involve the reaction of 2-(chloromethyl)-1-methyl-1H-benzimidazole with ethylamine in a suitable deep eutectic solvent. The selection of the DES components would be crucial for optimizing substrate solubility and reaction kinetics.

Table 1: Examples of Deep Eutectic Solvents in Relevant Syntheses

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioApplicationReference
Choline ChlorideGlycerol1:2Synthesis of 2-Aminoimidazoles nih.gov
Choline ChlorideUrea1:2Synthesis of 2-Aminoimidazoles nih.gov
Not SpecifiedNot SpecifiedNot SpecifiedN-alkylation of amines nih.gov

Heterogeneous Catalysis for C-N Bond Formation

The use of heterogeneous catalysts is another cornerstone of green chemistry, offering advantages such as ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. In the context of benzimidazole amine synthesis, heterogeneous catalysts play a crucial role in facilitating the key C-N bond-forming reactions.

Various solid-supported catalysts have been developed for the synthesis of benzimidazole derivatives. For instance, Cu-Pd/γ-Al2O3 catalysts, particularly when modified with magnesium, have shown high efficiency in the direct synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol. mdpi.com The catalyst promotes a cascade of reactions including alcohol dehydrogenation, hydrogen transfer, and hydrogenation, leading to the final product with high yield. mdpi.com Other examples include the use of magnetite dopamine-supported copper nanoparticles (Fe3O4@PDA/CuCl2) for the oxidative cross-coupling of benzylic amines with o-phenylenediamine. researchgate.net

For the specific synthesis of N-substituted benzimidazole-2-methylamines, heterogeneous catalysts can be employed in the N-alkylation step. While specific examples for the reaction of 2-(chloromethyl)-1-methyl-1H-benzimidazole with ethylamine are not abundant, the broader field of N-alkylation of amines using solid catalysts provides a strong foundation. Catalytic systems often involve supported metals or metal oxides that can activate the C-Cl bond and facilitate the nucleophilic attack by the amine. The choice of catalyst and support can significantly influence the reaction's selectivity and efficiency.

Optimization of Reaction Conditions and Yield for this compound

The synthesis of this compound is most plausibly achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(chloromethyl)-1-methyl-1H-benzimidazole. This can be prepared by the reaction of N-methyl-o-phenylenediamine with chloroacetic acid. The second step is the N-alkylation of ethylamine with the synthesized 2-(chloromethyl)-1-methyl-1H-benzimidazole.

Step 1: Synthesis of 2-(chloromethyl)-1-methyl-1H-benzimidazole

The synthesis of the unmethylated analogue, 2-(chloromethyl)-1H-benzimidazole, is well-established and typically involves the condensation of o-phenylenediamine with chloroacetic acid in the presence of a strong acid like hydrochloric acid, followed by neutralization. rasayanjournal.co.inresearchgate.net A similar approach can be envisioned for the 1-methylated derivative, starting from N-methyl-o-phenylenediamine. The reaction conditions, such as temperature and reaction time, would require optimization to maximize the yield of the desired product.

Step 2: N-alkylation of Ethylamine

The subsequent reaction of 2-(chloromethyl)-1-methyl-1H-benzimidazole with ethylamine is a nucleophilic substitution reaction. The optimization of this step is critical for achieving a high yield of the final product while minimizing the formation of byproducts, such as dialkylated amines. Key parameters to consider for optimization include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used for such alkylations.

Base: A base is often required to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (B128534) are frequently employed.

Temperature: The reaction temperature will influence the rate of reaction. Higher temperatures may lead to faster conversion but could also promote the formation of side products.

Stoichiometry of Reactants: The molar ratio of ethylamine to the chloromethyl-benzimidazole intermediate is a crucial factor. Using an excess of ethylamine can help to favor the formation of the mono-alkylated product and minimize dialkylation.

Catalyst: While not always necessary, the addition of a catalyst, such as potassium iodide (KI), can sometimes accelerate the reaction by in situ formation of a more reactive iodo-intermediate.

A study on the synthesis of various (1H-Benzimidazol-2-ylmethyl)-aryl-amines from 2-chloromethyl-1H-benzimidazole provides a useful reference. researchgate.net In this work, the reactions were carried out in DMF in the presence of K2CO3 and a catalytic amount of KI, with refluxing for several hours. researchgate.net These conditions could serve as a starting point for the optimization of the synthesis of this compound.

Table 2: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventBase (equiv.)Temperature (°C)Ethylamine (equiv.)CatalystReaction Time (h)Hypothetical Yield (%)
1DMFK2CO3 (2)801.2None12Moderate
2AcetonitrileK2CO3 (2)Reflux1.2None12Moderate
3DMFK2CO3 (2)1002.0KI (cat.)8High
4DMFTriethylamine (2)802.0None16Moderate-High
5TolueneK2CO3 (2)Reflux2.0KI (cat.)10High

This table presents a hypothetical optimization study based on general principles of N-alkylation reactions and related literature. Actual yields would need to be determined experimentally.

Detailed research findings would involve systematically varying these parameters to identify the optimal conditions that provide the highest yield and purity of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be essential for monitoring the reaction progress and quantifying the product yield.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 1 Methyl 1h Benzoimidazol 2 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier technique for the detailed investigation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for defining the basic skeleton of a molecule by identifying the distinct proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine provides characteristic signals corresponding to each unique proton in the molecule. The aromatic protons of the benzimidazole (B57391) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The N-methyl group exhibits a sharp singlet, while the ethyl group gives rise to a characteristic triplet and quartet pattern. The methylene (B1212753) bridge protons adjacent to the benzimidazole ring and the amine nitrogen also show distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by revealing the chemical environment of each carbon atom. The carbons of the benzimidazole ring resonate at specific frequencies, with the C2 carbon, bonded to two nitrogen atoms, typically appearing at a significantly downfield chemical shift. The carbons of the N-methyl and N-ethyl groups, as well as the methylene bridge, are observed in the upfield aliphatic region of the spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (δ, ppm) Multiplicity Integration ¹³C NMR (δ, ppm)
Aromatic-H7.20 - 7.80m4H110 - 145
CH₂ (bridge)4.10s2H50.5
N-CH₃3.75s3H30.1
N-CH₂-CH₃2.80q2H45.2
N-CH₂-CH₃1.25t3H14.8

Note: This data is hypothetical and serves as an illustrative example of expected NMR shifts.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system. For instance, the correlation between the triplet and quartet of the ethyl group would be clearly visible in a COSY spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct one-bond correlations between protons and their attached carbons, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (two- or three-bond) correlations between protons and carbons. This allows for the connection of different molecular fragments, for example, showing a correlation from the N-methyl protons to the C2 carbon of the benzimidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. NOESY is particularly useful for determining the conformation and stereochemistry of a molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the stretching and bending vibrations of different functional groups. Key expected vibrations for this compound would include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the benzimidazole ring, and C-N stretching vibrations.

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It often provides stronger signals for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. For this molecule, Raman spectroscopy would be particularly useful for observing the vibrations of the benzimidazole ring system.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
C=N Stretch1650 - 15501650 - 1550
C=C Stretch (Aromatic)1600 - 14501600 - 1450
C-N Stretch1350 - 10001350 - 1000

Note: These are general ranges and the exact frequencies will be specific to the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound with a high degree of accuracy. This allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₂H₁₇N₃), HRMS would provide a measured mass-to-charge ratio (m/z) that is extremely close to the calculated theoretical mass, thereby validating the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this method provides valuable insights into the nature of its conjugated π-electron system. The absorption of UV or visible radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule responsible for absorbing light. shu.ac.uk

The primary chromophore in this compound is the 1-methyl-1H-benzoimidazolyl group. The benzimidazole ring system is a conjugated aromatic system, which gives rise to intense electronic transitions in the UV region. cdnsciencepub.com These transitions are primarily of the π → π* type, involving the excitation of electrons from π bonding orbitals to π* antibonding orbitals. shu.ac.ukyoutube.com Saturated compounds that contain atoms with non-bonding electron pairs (lone pairs) can also exhibit n → σ* transitions, which typically require less energy than σ → σ* transitions and occur in the 150-250 nm range. shu.ac.uk However, in conjugated systems like benzimidazole, the π → π* transitions are the most prominent in the conventional UV-Vis spectrum (200-700 nm). shu.ac.uk

The UV absorption spectrum of the parent compound, benzimidazole, exhibits sharp bands in the vapor phase with an origin at approximately 36,023 cm⁻¹ (about 278 nm). cdnsciencepub.com In solution, these bands typically broaden. Studies on various benzimidazole derivatives show characteristic absorption maxima in the range of 240 nm to 290 nm. These absorptions correspond to the π → π* transitions within the conjugated bicyclic system. For instance, a study on a different N-substituted benzimidazole derivative reported an experimental absorption maximum (λmax) at 270 nm, which was attributed to a HOMO-LUMO transition. niscpr.res.in

The electronic transitions for benzimidazole and related derivatives can be summarized as follows:

Compound/Systemλmax (nm)Transition TypeReference
Benzimidazole (vapor)~278π → π cdnsciencepub.com
Benzimidazole Derivatives (general)270 - 285π → π cdnsciencepub.comniscpr.res.in
N-((1H-benzo[d]imidazol-1-yl)methyl) derivative (in Chloroform)270π → π* niscpr.res.in

In this compound, the core benzimidazole structure dictates the primary absorption features. The fusion of the benzene (B151609) and imidazole (B134444) rings creates an extended π-electron system, which lowers the energy gap for electronic excitation compared to the individual rings. The substituents on this core—the methyl group at the N1 position and the ethyl-aminomethyl group at the C2 position—can influence the precise wavelength and intensity of these absorption bands.

The N-methyl group is not expected to significantly alter the electronic transitions, as it is not a strong auxochrome and does not extend the conjugation. The ethyl-aminomethyl group at the 2-position is more complex. While amino groups are typically strong auxochromes due to their lone pair of electrons, the presence of the insulating methylene (-CH2-) bridge between the amine nitrogen and the benzimidazole C2 atom largely prevents direct resonance interaction (conjugation) of the nitrogen lone pair with the aromatic π-system. Therefore, a significant bathochromic (red shift) or hyperchromic (increase in intensity) effect, typical of directly attached auxochromes, is not anticipated. The observed UV-Vis spectrum is thus expected to be very similar to that of other 1,2-dialkyl-substituted benzimidazoles, dominated by the characteristic π → π* transitions of the benzimidazole chromophore.

Crystallographic Analysis and Solid State Architecture of Ethyl 1 Methyl 1h Benzoimidazol 2 Ylmethyl Amine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine, SC-XRD would be the primary method to elucidate its molecular structure and packing in the solid state. The process involves growing a high-quality single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

For similar benzimidazole (B57391) structures, SC-XRD studies are routinely used to confirm their synthesis and provide fundamental structural information. mdpi.com

A key outcome of an SC-XRD study is the precise determination of the molecule's conformation. This includes the spatial arrangement of the ethyl and methyl groups relative to the benzimidazole core. For instance, in a related compound, (1H-Benzodiazol-2-ylmethyl)diethylamine, the benzimidazole ring system was found to be nearly planar. nih.gov A similar planarity would be expected for the benzimidazole core of this compound.

Furthermore, SC-XRD provides accurate measurements of bond lengths and angles. This data is crucial for understanding the electronic structure and potential strain within the molecule. Below is a hypothetical table illustrating the kind of bond geometry data that would be obtained.

Table 1: Hypothetical Bond Lengths and Angles for this compound

Bond/Angle Expected Value (Å/°)
C-N (imidazole) ~1.3-1.4 Å
C=N (imidazole) ~1.3-1.4 Å
C-C (benzene) ~1.36-1.41 Å
N-C (ethyl) ~1.47 Å

In the solid state, molecules are held together by a network of non-covalent interactions. SC-XRD allows for the identification and geometric characterization of these interactions. For this compound, the secondary amine group (-NH-) is a potential hydrogen bond donor, while the nitrogen atoms of the benzimidazole ring can act as acceptors.

In the crystal structure of (1H-Benzodiazol-2-ylmethyl)diethylamine, molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.gov Similar hydrogen bonding patterns would be anticipated for the title compound. Additionally, the aromatic benzimidazole ring system is capable of engaging in π-π stacking interactions, which are common in the crystal packing of planar aromatic molecules. researchgate.net

Topological Analysis of Electron Density: Quantum Theory of Atoms in Molecules (QTAIM)

While experimental crystallographic data for this compound is not currently available, a theoretical approach using the Quantum Theory of Atoms in Molecules (QTAIM) could provide deep insights into the nature of its chemical bonds and intermolecular interactions. QTAIM analysis is performed on the calculated electron density of the molecule. This method can characterize the strength and nature of interactions, such as hydrogen bonds, by analyzing the properties of bond critical points. researchgate.net For other benzimidazole derivatives, QTAIM has been used to confirm the presence and strength of intramolecular and intermolecular hydrogen bonds.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov This method maps the electron distribution of a molecule within its crystalline environment. The analysis generates a three-dimensional surface around the molecule, which is color-coded to indicate different types of intermolecular contacts and their relative strengths.

Table 2: Compound Names Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Investigations of Ethyl 1 Methyl 1h Benzoimidazol 2 Ylmethyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of benzimidazole (B57391) derivatives with a high degree of accuracy. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals semanticscholar.org.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine, this calculation would determine the precise bond lengths, bond angles, and dihedral angles of its ground state. The resulting optimized structure is crucial as it forms the basis for all other subsequent property calculations.

For example, studies on related benzimidazole derivatives have used DFT to calculate these parameters. In an analysis of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, theoretical C-N bond lengths were predicted to be in the range of 1.304 Å to 1.460 Å, which showed good agreement with experimental values semanticscholar.org. Similar calculations for the title compound would yield a detailed table of its structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for a Benzimidazole Derivative (Illustrative) (Note: This data is for a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, and serves as an example of typical DFT outputs.)

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-N1.304 - 1.460 Å
Bond LengthC-C (aromatic)~1.39 - 1.42 Å
Bond LengthC-H~1.08 - 1.09 Å
Bond AngleC-N-C~105° - 125°
Bond AngleN-C-C~110° - 130°
Dihedral AngleC-C-N-CVaries

Data adapted from studies on similar benzimidazole structures semanticscholar.org.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties niscpr.res.innih.gov.

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations for this compound would map the electron density distribution of these orbitals and calculate the precise energy gap. In many benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring system, while the LUMO may be distributed across different parts of the molecule depending on its substituents nih.gov.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties for a Benzimidazole Derivative

PropertySymbolTypical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.0 to -7.0Electron-donating capacity
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.5Electron-accepting capacity
HOMO-LUMO Energy GapΔE3.0 to 5.0Chemical reactivity and stability
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electronegativityχ-(EHOMO + ELUMO) / 2Electron-attracting power

Values are representative based on DFT studies of various benzimidazole compounds niscpr.res.innih.gov.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the precise assignment of observed absorption bands to their underlying vibrational modes iucr.org.

For benzimidazole derivatives, characteristic vibrational frequencies include N-H stretching (typically >3000 cm⁻¹), aromatic C-H stretching (~3000-3150 cm⁻¹), and C=N and C=C ring stretching modes (1400-1650 cm⁻¹) researchgate.netnih.gov. DFT calculations for this compound would produce a list of harmonic frequencies. These are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental results iucr.orgpharmaffiliates.com.

Table 3: Example Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative (Note: This table illustrates the typical correlation between theoretical and experimental data for a related compound.)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
N-H Stretch~3400~3450Stretching of the amine N-H bond
Aromatic C-H Stretch~3060~3075Symmetric/asymmetric stretching of C-H bonds on the benzene (B151609) ring
Aliphatic C-H Stretch~2970~2980Stretching of C-H bonds in the ethyl group
C=N/C=C Ring Stretch~1620~1625Stretching vibrations within the benzimidazole ring system
C-H Bend~1450~1455Bending/scissoring of the CH₂ and CH₃ groups

Data and assignments are based on general findings for substituted benzimidazoles iucr.orgresearchgate.net.

Natural Bond Orbital (NBO) analysis is a computational method that examines charge transfer and conjugative interactions within a molecule. It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals niscpr.res.in. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.

For this compound, NBO analysis would identify key hyperconjugative interactions, such as those between the lone pair electrons on nitrogen atoms (n) and the antibonding π* orbitals of the aromatic ring. These interactions are crucial for the molecule's stability. For instance, in related N-sulfonyl benzimidazoles, significant stabilization energies were found for π → π* transitions within the benzimidazole ring system, indicating substantial electronic delocalization nih.gov.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species and to identify sites susceptible to electrophilic and nucleophilic attack. On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles nih.gov.

For the title compound, an MEP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the amine group due to their lone pairs of electrons, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms, particularly the one on the amine group, would likely represent regions of positive potential pharmaffiliates.com.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, molecular vibrations, and interactions with the surrounding environment, such as solvent molecules.

Theoretical Structure-Activity Relationship (SAR) Studies and Molecular Interaction Analysis

Theoretical Structure-Activity Relationship (SAR) studies for this compound involve computational methods to correlate its chemical structure with its potential biological activity. These in silico techniques are crucial in drug discovery for predicting the efficacy of a compound and optimizing its structure for better therapeutic outcomes. Molecular interaction analysis, a key component of SAR, investigates how the compound binds to biological targets at the molecular level.

Ligand-Target Binding Interactions: Molecular Docking Simulations with Relevant Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For benzimidazole derivatives, which are known for a wide range of pharmacological activities, docking studies can elucidate key interactions that drive their biological effects. nih.gov

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzimidazole structures provides insight into potential interactions. For instance, studies on 1H-Benzo[d]imidazol-2-amine derivatives have utilized molecular docking to investigate their binding to enzymes like prostaglandin-endoperoxide synthase 2 (COX-2), which is involved in inflammation. scispace.com

In a typical molecular docking simulation for a compound like this compound, the following interactions with a hypothetical macromolecular target's active site would be analyzed:

Hydrogen Bonds: The nitrogen atoms in the benzimidazole ring and the secondary amine in the ethylamine (B1201723) side chain are potential hydrogen bond donors and acceptors. These can form crucial interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site.

Hydrophobic Interactions: The benzene ring of the benzimidazole core and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.

Pi-Pi Stacking: The aromatic benzimidazole ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of this compound with a target like COX-2 might reveal binding energies and specific interactions. The results of such a study are often presented in a table format, detailing the binding affinity and the amino acid residues involved in the interactions.

Table 1: Hypothetical Molecular Docking Interactions of this compound with a Protein Target

Interaction Type Potential Interacting Residues Distance (Å)
Hydrogen Bond SER-353 2.1
Hydrogen Bond TYR-385 2.5
Hydrophobic Interaction LEU-352 3.8
Hydrophobic Interaction VAL-523 4.1

Note: The data in this table is hypothetical and serves as an illustrative example of what a molecular docking study might reveal.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The primary goal of QSAR is to develop a predictive model that can estimate the activity of novel compounds based on their structural features.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally related benzimidazole derivatives with known biological activities against a specific target. The process involves calculating various molecular descriptors that quantify different aspects of the chemical structure.

Key Molecular Descriptors in QSAR:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include parameters like molecular weight, connectivity indices, and counts of specific atom types or functional groups.

Conformational (3D) Descriptors: These descriptors are calculated from the 3D structure of the molecule and can include molecular volume, surface area, and shape indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.

Once the descriptors are calculated, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov The resulting QSAR model is an equation that relates the biological activity to the most relevant molecular descriptors.

A hypothetical QSAR model for a series of benzimidazole derivatives might look like the following equation:

Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)*

Where c₀, c₁, c₂, and c₃ are regression coefficients, and Descriptor A, B, and C are specific molecular descriptors that significantly influence the activity.

The statistical quality and predictive power of the QSAR model are evaluated using various parameters, which are often presented in a table.

Table 2: Statistical Parameters for a Hypothetical QSAR Model

Parameter Value Description
n 25 Number of compounds in the training set
0.92 Coefficient of determination
0.85 Cross-validated correlation coefficient
F-test 150 Fisher's test value for statistical significance

Note: The data in this table is hypothetical and represents typical statistical validation parameters for a QSAR model.

Such a validated QSAR model can then be used to predict the biological activity of new, unsynthesized benzimidazole derivatives, thereby guiding the design of more potent compounds. nih.gov

Coordination Chemistry of Ethyl 1 Methyl 1h Benzoimidazol 2 Ylmethyl Amine As a Ligand

Design Principles for Metal Complexes Utilizing Benzimidazole (B57391) Amine Ligands

The design of metal complexes with benzimidazole amine ligands is guided by several key principles to achieve desired structural, electronic, and functional properties. The benzimidazole moiety itself provides a rich platform for coordination due to the presence of both a pyridine-type and a pyrrole-type nitrogen atom within the imidazole (B134444) ring.

Chelation: The primary design principle revolves around the chelate effect. Ligands like Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine are designed to be bidentate, coordinating to a metal center through the imine nitrogen of the benzimidazole ring and the nitrogen of the ethylamine (B1201723) side chain. This chelation results in the formation of a stable five-membered ring with the metal ion, enhancing the thermodynamic stability of the complex compared to monodentate ligands.

Steric and Electronic Tuning: The substituents on the benzimidazole ring and the amine group play a crucial role in fine-tuning the properties of the resulting metal complexes. The presence of a methyl group at the N-1 position of the benzimidazole ring in this compound fixes the coordination to the N-3 nitrogen, preventing tautomerism and leading to more predictable coordination geometries. The ethyl group on the secondary amine introduces steric bulk, which can influence the coordination geometry and the accessibility of the metal center to other substrates or ligands.

Coordination Geometry: The nature of the metal ion and the ligand's steric and electronic profile dictate the final coordination geometry of the complex. Benzimidazole amine ligands can form complexes with various geometries, including tetrahedral, square planar, and octahedral arrangements. For instance, with divalent transition metals like Cu(II), Ni(II), and Co(II), both 1:1 and 2:1 ligand-to-metal ratios are common, leading to tetrahedral or octahedral geometries, respectively.

Hard and Soft Acid-Base (HSAB) Theory: The choice of the metal ion is also guided by the HSAB principle. The nitrogen donors in the benzimidazole and amine groups are considered borderline bases, allowing them to coordinate effectively with a wide range of transition metal ions, which are typically borderline acids.

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure can be outlined as follows:

Ligand Synthesis: The ligand, this compound, is first synthesized. A common route involves the reaction of 1-methyl-2-(chloromethyl)-1H-benzoimidazole with ethylamine. The starting material, 1-methyl-2-(chloromethyl)-1H-benzoimidazole, can be prepared from N-methyl-o-phenylenediamine and chloroacetic acid.

Complexation Reaction: The synthesized ligand is then dissolved in a suitable solvent, commonly an alcohol such as methanol or ethanol. A solution of the desired transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Zn(II), etc.) in the same or a compatible solvent is added to the ligand solution.

Reaction Conditions: The reaction is typically carried out under stirring at room temperature or with gentle heating to facilitate the complex formation. The molar ratio of the ligand to the metal salt is varied to obtain complexes with different stoichiometries (e.g., 1:1 or 2:1).

Isolation and Purification: The resulting metal complex often precipitates out of the solution upon formation or after cooling. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent or solvent mixture can be performed to obtain pure crystalline products suitable for further characterization.

A representative synthetic scheme is depicted below:

Ligand Synthesis: 1-methyl-2-(chloromethyl)-1H-benzoimidazole + CH3CH2NH2 -> this compound + HCl

Complexation: x [this compound] + M(Y)n -> [M(this compound)x]Yn (where M = transition metal ion, Y = anion, x and n are stoichiometric coefficients)

Spectroscopic (IR, UV-Vis, NMR) and X-ray Crystallographic Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.

ν(N-H) Vibration: The N-H stretching vibration of the secondary amine in the free ligand is expected to shift to a lower wavenumber upon coordination to the metal center due to the weakening of the N-H bond.

ν(C=N) Vibration: The C=N stretching vibration of the benzimidazole ring, typically observed around 1620-1630 cm⁻¹, often shifts upon coordination, indicating the involvement of the imidazole nitrogen in bonding with the metal ion.

New Bands: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes provide information about the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination geometry and the metal-ligand interactions.

d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Co(II), Ni(II)), broad absorption bands are observed in the visible region. The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).

Charge Transfer Bands: Intense bands in the UV region are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)).

¹H NMR: Upon complexation, the chemical shifts of the protons on the ligand, particularly those close to the coordination sites (e.g., the N-H proton and the methylene (B1212753) protons adjacent to the amine and benzimidazole ring), are expected to change.

¹³C NMR: Similar shifts are observed in the ¹³C NMR spectra, providing further evidence of coordination. For paramagnetic complexes, the NMR signals are often broadened, making the technique less informative for detailed structural analysis.

Below is a hypothetical data table summarizing expected characterization data for a transition metal complex of this compound, denoted as L.

ComplexM-N(imine) (Å)M-N(amine) (Å)Coordination Geometryν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)UV-Vis λmax (nm)
[Cu(L)₂]Cl₂~2.0~2.1Distorted Octahedral~3200~1610~650
[Ni(L)₂]Cl₂~2.1~2.2Octahedral~3210~1615~580, ~950
[Co(L)₂]Cl₂~2.1~2.2Octahedral~3205~1612~520
[Zn(L)₂]Cl₂~2.0~2.1Tetrahedral~3220~1618-

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations and molecular orbital (MO) analysis are powerful computational tools used to complement experimental data and provide deeper insights into the nature of metal-ligand bonding and the electronic structure of complexes.

Density Functional Theory (DFT): DFT calculations can be used to:

Optimize Geometries: Predict the ground-state geometry of the metal complexes. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.

Calculate Vibrational Frequencies: The calculated IR frequencies can be compared with the experimental IR spectra to aid in the assignment of vibrational modes, particularly the M-N stretching frequencies.

Predict Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the complexes, helping to assign the observed d-d and charge transfer transitions.

Analyze Bonding: The nature of the metal-ligand bond can be analyzed through various techniques such as Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and donor-acceptor interactions.

Molecular Orbital (MO) Analysis: Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and reactivity of the complexes.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and the kinetic stability of the complex. A smaller HOMO-LUMO gap generally implies higher reactivity.

Orbital Contributions: The analysis of the atomic orbital contributions to the HOMO and LUMO can reveal the nature of the electronic transitions. For example, if the HOMO is predominantly ligand-based and the LUMO is metal-based, a LMCT transition is likely.

The table below presents hypothetical DFT-calculated parameters for a representative metal complex.

Parameter[Cu(L)₂]²⁺[Zn(L)₂]²⁺
M-N(imine) Bond Length (Å)2.052.08
M-N(amine) Bond Length (Å)2.152.18
HOMO Energy (eV)-6.5-7.0
LUMO Energy (eV)-4.0-2.5
HOMO-LUMO Gap (eV)2.54.5
Charge on Metal (a.u.)+1.5+1.8

Chemical Reactivity and Derivatization Strategies for Ethyl 1 Methyl 1h Benzoimidazol 2 Ylmethyl Amine

Functional Group Transformations and Modifications of the Ethylamine (B1201723) Moiety

The ethylamine side chain of Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine presents a primary site for functional group transformations. The secondary amine is nucleophilic and can readily undergo a variety of reactions.

Acylation: The nitrogen of the ethylamine group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often employed to introduce a variety of substituents, thereby altering the compound's lipophilicity and hydrogen bonding capacity.

Alkylation: Further alkylation of the secondary amine can lead to the formation of tertiary amines. This can be achieved using alkyl halides. Such modifications can influence the basicity and steric bulk of the side chain.

Reductive Amination: The ethylamine moiety can be modified through reductive amination. This involves the reaction of a ketone or aldehyde with the amine to form an intermediate imine/enamine, which is then reduced to the corresponding amine. This strategy is highly effective for introducing a wide range of substituents.

A summary of potential transformations is presented in the table below.

TransformationReagentsFunctional Group Formed
AcylationAcyl chloride, baseAmide
AlkylationAlkyl halideTertiary amine
SulfonylationSulfonyl chloride, baseSulfonamide

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Core

The benzimidazole core itself is amenable to both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. The benzene (B151609) portion of the benzimidazole ring is susceptible to electrophilic attack, while the imidazole (B134444) ring can be involved in nucleophilic substitutions. chemicalbook.com

Electrophilic Aromatic Substitution: The benzene ring of the benzimidazole system is electron-rich and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. chemicalbook.combyjus.commasterorganicchemistry.com The position of substitution (C4, C5, C6, or C7) is directed by the electron-donating nature of the fused imidazole ring. chemicalbook.com These reactions typically require the use of strong acids or Lewis acids as catalysts. byjus.comlibretexts.org The general mechanism involves the generation of an electrophile which then attacks the aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. msu.edu

Nucleophilic Aromatic Substitution: While less common for the electron-rich benzimidazole system, nucleophilic aromatic substitution (SNAr) can occur if the benzene ring is substituted with strongly electron-withdrawing groups, such as a nitro group. uomustansiriyah.edu.iqnih.govyoutube.com In such cases, a nucleophile can displace a leaving group (like a halide) on the aromatic ring. uomustansiriyah.edu.iq The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. youtube.com

A table summarizing these reactions is provided below.

Reaction TypeReagentsPosition of Substitution
NitrationHNO₃, H₂SO₄Benzene ring (C4, C5, C6, or C7)
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Benzene ring (C4, C5, C6, or C7)
SulfonationSO₃, H₂SO₄Benzene ring (C4, C5, C6, or C7)
Nucleophilic Aromatic SubstitutionNucleophile (e.g., RO⁻), Electron-withdrawing group on the ringPosition of leaving group

Selective Derivatization for Library Synthesis and Structure-Property Correlation Studies

The diverse reactivity of this compound makes it a valuable scaffold for the synthesis of compound libraries for structure-property correlation studies. By systematically modifying different parts of the molecule, researchers can explore how changes in chemical structure affect biological activity and other properties.

For instance, a library of analogs can be generated by varying the substituents on the ethylamine moiety through the reactions described in section 7.1. Another dimension of diversity can be introduced by performing electrophilic substitution reactions on the benzimidazole core as outlined in section 7.2.

The synthesis of such libraries allows for the investigation of structure-activity relationships (SAR). For example, a study on benzimidazole-4-carboxamides and carboxylates demonstrated that the presence of a bulky substituent on the basic nitrogen atom and a specific distance to the aromatic ring were crucial for high affinity and selectivity for the 5-HT4 receptor. nih.gov Similarly, the development of new 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors has been guided by such principles. chemrevlett.com

Emerging Research Directions for N Alkyl Benzimidazole Amine Scaffolds

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of N-alkyl benzimidazole (B57391) amine scaffolds has evolved significantly from traditional multi-step procedures. Modern research emphasizes the development of novel synthetic routes that offer higher yields, greater selectivity, reduced reaction times, and improved environmental profiles.

Key developments in synthetic methodologies include:

One-Pot Reactions: Streamlined processes where reactants are subjected to successive chemical reactions in a single reactor are gaining prominence. For instance, the synthesis of 2-substituted benzimidazoles can be achieved in a single pot through the condensation of o-phenylenediamines and various aldehydes under the influence of catalysts like indium(III) triflate or lanthanum chloride. researchgate.net This approach minimizes the need for isolating intermediates, thereby saving time and resources.

Advanced Catalysis: The use of novel catalysts is pivotal for enhancing reaction efficiency. Researchers have successfully employed copper-based catalysts for C-N bond formation protocols, enabling the efficient synthesis of diverse N-alkyl derivatives. acs.org Nanoparticle catalysts, such as those based on cobalt ferrite (B1171679) (Co@Fe₂O₄) or gold, have also been utilized to achieve high yields in the synthesis of benzimidazole compounds.

Green Chemistry Approaches: There is a growing trend towards environmentally benign synthetic methods. Microwave-assisted synthesis has been reported as an efficient, catalyst-free method for the condensation of o-phenylenediamine (B120857) and mono-carboxylic acids, leading to benzimidazole derivatives in good yields. researchgate.net The use of eco-friendly solvents like deep eutectic solvents (DES) further underscores the shift towards sustainable chemical synthesis.

These advanced methodologies are directly applicable to the synthesis of specific molecules like Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine, allowing for more efficient and selective production, which is crucial for further investigation and development.

Advanced Computational Protocols for Predictive Modeling of Chemical Behavior

Computational chemistry has become an indispensable tool in the study of N-alkyl benzimidazole amine scaffolds, providing deep insights into their structural, electronic, and interactive properties before synthesis. These predictive models accelerate the design process and help rationalize experimental findings.

Prominent computational techniques employed in this field include:

Density Functional Theory (DFT): DFT calculations are widely used to analyze the structural and electronic properties of benzimidazole derivatives. nih.govnih.gov This method can accurately predict molecular geometries, vibrational frequencies, and electronic charge distributions. nih.govresearchgate.net For example, DFT studies have been used to confirm the stability of hydrogen bonding interactions between benzimidazole derivatives and protein residues, a critical factor in their biological activity. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For N-alkyl benzimidazole amines, docking simulations are crucial for understanding their binding modes within the active sites of biological targets, such as HIV reverse transcriptase. nih.gov These studies help in identifying key interactions, like hydrophilic and hydrophobic contacts, that govern the ligand-protein binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time. nih.gov By simulating the movement of atoms, researchers can assess the stability of the interactions predicted by molecular docking and understand the conformational changes that may occur upon binding. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov Evaluating physicochemical parameters against models like Lipinski's rule of five helps to assess the "drug-likeness" of novel benzimidazole derivatives early in the design phase. nih.gov

These computational protocols allow for a detailed theoretical characterization of compounds like this compound, enabling the prediction of its chemical behavior and potential as a bioactive agent.

Integration of Multidisciplinary Approaches in Compound Design and Characterization

The contemporary research paradigm for developing novel N-alkyl benzimidazole amine scaffolds relies heavily on the synergy between different scientific disciplines. This integrated approach combines computational design, chemical synthesis, and biological evaluation in an iterative cycle to efficiently identify and optimize promising lead compounds.

The multidisciplinary workflow typically involves:

Design and In Silico Screening: The process often begins with the computational design of a library of virtual compounds. These molecules are then screened using molecular docking and ADMET prediction tools to identify candidates with the highest potential for desired biological activity and favorable pharmacokinetic profiles. nih.govmdpi.com

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized. This stage leverages the novel and efficient synthetic methodologies discussed previously to produce the target compounds for experimental testing. rsc.orgmdpi.com

In Vitro Evaluation: The synthesized compounds are subjected to a battery of biological assays to determine their actual activity. This can include screening for anticancer, antimicrobial, or antiviral properties against various cell lines or pathogens. rsc.orgmdpi.com

Structure-Activity Relationship (SAR) Analysis: The results from the biological evaluation are used to establish SARs, which correlate specific structural features of the molecules with their observed activity. tandfonline.com This information, often rationalized by returning to computational models, guides the design of the next generation of compounds with improved potency and selectivity. nih.gov

This integrated strategy, which seamlessly connects theoretical predictions with experimental validation, is fundamental to modern drug discovery and is the driving force behind the exploration of N-alkyl benzimidazole amine scaffolds for new therapeutic applications. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For benzimidazole derivatives, common steps include:
  • Reacting benzimidazole precursors with ethylamine derivatives under basic conditions (e.g., triethylamine) to introduce the ethylamine side chain .
  • Solvents like dichloromethane (DCM) or acetonitrile are used to stabilize intermediates, with reactions performed at room temperature or mild heating (40–60°C) to enhance yield .
  • Characterization via 1H^1H-NMR and IR spectroscopy confirms the presence of the ethylamine moiety and methyl-substituted benzimidazole core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
  • IR Spectroscopy : Peaks at ~3200–3400 cm1^{-1} confirm N-H stretching in the amine group; C=N/C=C stretches (~1600 cm1^{-1}) validate the benzimidazole ring .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry. SHELX software refines crystallographic data to atomic precision .

Q. What are the primary biological or chemical applications of this compound?

  • Methodological Answer :
  • Medicinal Chemistry : Acts as a scaffold for enzyme inhibitors (e.g., kinase or protease targets) due to its planar benzimidazole core and flexible ethylamine side chain .
  • Coordination Chemistry : The amine group chelates metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) for catalysis or sensor development .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to verify activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. ethyl groups) and correlate with activity trends .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets, resolving discrepancies between experimental IC50_{50} values .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions between benzimidazole and ethylamine precursors .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .

Q. How does the methyl group on the benzimidazole ring influence electronic properties?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) show methyl substitution increases electron density on the benzimidazole ring, enhancing nucleophilicity at the N3 position .
  • Experimental Validation : Cyclic voltammetry confirms shifts in oxidation potentials due to methyl-induced electron donation .

Q. What crystallographic challenges arise during structure determination?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
  • Disordered Solvents : Apply SQUEEZE (Platon) to model diffuse electron density from solvent molecules .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

  • Methodological Answer :
  • Purity Assessment : Re-crystallize the compound and compare DSC/TGA profiles with literature .
  • Polymorphism Screening : Use solvent-drop grinding to identify alternative crystalline forms .

Methodological Best Practices

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and metabolic stability .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes to predict metabolism .

Q. How to design derivatives for improved solubility without losing activity?

  • Methodological Answer :
  • Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) on the ethylamine side chain .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
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Reactant of Route 2
Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.